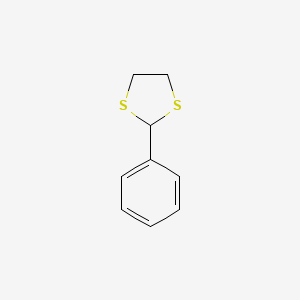

2-Phenyl-1,3-dithiolane

Description

The exact mass of the compound 2-Phenyl-1,3-dithiolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenyl-1,3-dithiolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,3-dithiolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBPDPLCHXWHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1028844-22-5 | |

| Record name | 1,3-Dithiolane, 2-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1028844-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30204695 | |

| Record name | 1,3-Dithiolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-55-7 | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-1,3-dithiolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FVQ28Z7PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Phenyl-1,3-dithiolane: Structural Profile, Synthesis, and Reactivity

Executive Summary

2-Phenyl-1,3-dithiolane (CAS: 5616-55-7) is a sulfur-containing heterocycle primarily utilized as a robust protecting group for benzaldehyde in multi-step organic synthesis. Structurally, it consists of a five-membered ring containing two sulfur atoms at the 1 and 3 positions, with a phenyl substituent at the 2-position.

While often conflated with its six-membered analog (2-phenyl-1,3-dithiane), the dithiolane exhibits distinct physicochemical properties and reactivity profiles. Most notably, while dithianes are the gold standard for Corey-Seebach "umpolung" alkylation, 2-phenyl-1,3-dithiolane is prone to base-mediated fragmentation , making it unsuitable for standard lithiation-alkylation sequences but highly valuable as a precursor for dithioesters .

This guide details the synthesis, physicochemical characterization, and divergent reactivity of 2-phenyl-1,3-dithiolane, providing researchers with actionable protocols and mechanistic insights.

Physicochemical Specifications

The physical state of 2-phenyl-1,3-dithiolane borders between a low-melting solid and a viscous liquid at room temperature, necessitating precise temperature control during handling.

| Property | Specification | Notes |

| Molecular Formula | C₉H₁₀S₂ | |

| Molecular Weight | 182.31 g/mol | |

| Appearance | White crystalline solid or colorless oil | Depends on purity and ambient temp.[1] |

| Melting Point | 24–25 °C | [Source: PubChem] |

| Boiling Point | 166 °C @ 20 mmHg | High thermal stability. |

| Density | 1.235 g/mL @ 25 °C | Denser than water.[1] |

| Solubility | DCM, CHCl₃, THF, Toluene | Insoluble in water. |

| Flash Point | >110 °C |

Synthesis: Chemoselective Thioacetalization[1][3][4]

The formation of 2-phenyl-1,3-dithiolane is a thermodynamic equilibrium driven by the removal of water. While traditional methods use strong Brønsted acids (pTSA) with Dean-Stark traps, modern Lewis acid catalysts offer milder conditions and higher chemoselectivity.

Mechanism of Formation

The reaction proceeds via the activation of the carbonyl oxygen by an acid catalyst, followed by nucleophilic attack by the dithiol.

Figure 1: Acid-catalyzed condensation mechanism.

Protocol A: Lewis Acid Catalysis (Indium(III) Chloride)

Best for: Acid-sensitive substrates and high throughput.

-

Reagents: Benzaldehyde (10 mmol), 1,2-ethanedithiol (11 mmol), InCl₃ (5 mol%), Dichloromethane (DCM, 20 mL).

-

Procedure:

-

Dissolve benzaldehyde in anhydrous DCM under nitrogen atmosphere.

-

Add 1,2-ethanedithiol followed by InCl₃.

-

Stir at room temperature for 15–30 minutes. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Add water (10 mL) to the reaction mixture.

-

Workup: Extract with DCM (2 x 15 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. If necessary, recrystallize from pentane at low temperature (<0 °C).

-

Protocol B: Solvent-Free "Green" Synthesis (Iodine)

Best for: Large-scale preparation and environmental compliance.

-

Reagents: Benzaldehyde (10 mmol), 1,2-ethanedithiol (11 mmol), Iodine (5 mol%).

-

Procedure:

-

Mix benzaldehyde and dithiol in a flask without solvent.

-

Add iodine crystals. The mixture will darken.[2]

-

Stir at room temperature for 10 minutes.

-

Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove iodine (color changes from dark to pale).

-

Extraction: Extract with ether, dry, and concentrate.

-

Reactivity Profile: The Dithiolane vs. Dithiane Divergence

This is the most critical technical distinction for researchers. While 2-phenyl-1,3-dithiane (6-membered) is stable to lithiation, 2-phenyl-1,3-dithiolane (5-membered) is not stable under standard Corey-Seebach conditions.

The "Umpolung" Limitation

Attempting to lithiate 2-phenyl-1,3-dithiolane with n-Butyllithium (n-BuLi) at -78 °C typically leads to fragmentation rather than the formation of a stable acyl anion equivalent. The ring strain and orbital alignment in the 5-membered ring facilitate a [3+2] cycloreversion-type elimination.

-

Result of Lithiation: Formation of ethylene gas and phenyldithiocarboxylate anion.

-

Recommendation: If C-C bond formation (alkylation) is required, use the 1,3-dithiane analog , not the dithiolane.

Application: Base-Mediated Fragmentation to Dithioesters

The "instability" described above can be harnessed as a synthetic tool to generate dithioesters , which are valuable RAFT polymerization agents and heterocycle precursors.[3]

Protocol: One-Pot Synthesis of Dithioesters Reference: Sasmaz et al., J. Org. Chem. (2015)[4]

-

Reagents: 2-Phenyl-1,3-dithiolane (1.0 equiv), LiHMDS (1.1 equiv), Alkyl Halide (e.g., MeI, 1.2 equiv), CPME (Cyclopentyl methyl ether).

-

Workflow:

-

Dissolve 2-phenyl-1,3-dithiolane in dry CPME.

-

Heat to 100 °C .

-

Add LiHMDS.[3] The ring fragments within 5 minutes to generate the pink/red dithiocarboxylate anion.

-

Add the alkyl halide (electrophile) immediately.

-

Stir for 30 minutes, cool, and work up.

-

-

Outcome: Methyl phenyldithioacetate (Ph-CSS-Me).

Figure 2: Base-mediated fragmentation pathway to dithioesters.

Deprotection Strategies

Removing the dithiolane group to regenerate the carbonyl requires oxidative hydrolysis. The sulfur atoms must be activated (oxidized) to make the carbon susceptible to water attack.

Protocol: IBX-Mediated Hydrolysis

Mechanism: Single-electron transfer oxidation without over-oxidation to carboxylic acid.

-

Reagents: 2-Phenyl-1,3-dithiolane (1 mmol), IBX (o-Iodoxybenzoic acid, 1.1 mmol), β-Cyclodextrin (catalytic), Water/Acetone (1:10).

-

Steps:

-

Dissolve dithiolane in acetone/water.

-

Add IBX and β-cyclodextrin (acts as a phase transfer catalyst).

-

Stir at room temperature for 1–2 hours.

-

Workup: Filter off the reduced IBA byproduct. Extract filtrate with EtOAc.

-

Yield: Typically >90% recovery of Benzaldehyde.

-

Biological & Medicinal Relevance[8][9][10]

While primarily a synthetic intermediate, the 2-phenyl-1,3-dithiolane scaffold is a "privileged structure" in medicinal chemistry.

-

Tyrosinase Inhibitors: 4-substituted-2-phenyl-1,3-dithiolanes have shown potency in inhibiting tyrosinase, relevant for treating hyperpigmentation.

-

Radioprotection: The dithiolane moiety can act as a radical scavenger, with some derivatives investigated for radioprotective properties in biological systems.

References

-

Synthesis via Lewis Acids: BenchChem. "A Comparative Guide to the Efficacy of Lewis Acids in Dithiane Synthesis."

-

Umpolung & Fragmentation: Seebach, D., et al. "Alkylation of 2-Lithio-1,3-dithianes."[5] Synlett, 1976.[6][5][7]

-

Dithioester Synthesis: Sasmaz, S., et al. "Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes." Organic Letters, 2015.

-

Deprotection (IBX): Krishnaveni, N. S., et al. "Deprotection of thioacetals/thioketals with IBX."[8] Synthesis, 2003.

-

Physical Properties: PubChem Compound Summary for CID 21830, 2-Phenyl-1,3-dithiolane.

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

CAS 5616-55-7 safety data sheet (SDS) and hazards

Technical Monograph: 2-Phenyl-1,3-dithiolane (CAS 5616-55-7) [1][2]

PART 1: EXECUTIVE SUMMARY

2-Phenyl-1,3-dithiolane (CAS 5616-55-7) is a sulfur-containing heterocyclic compound primarily utilized in organic synthesis as a robust protecting group for benzaldehyde. Unlike its oxygenated acetal counterparts, this dithioacetal exhibits exceptional stability toward acidic and basic hydrolysis, making it a critical intermediate for multi-step total synthesis where the carbonyl functionality must survive harsh nucleophilic or reductive environments.

While often overshadowed by the six-membered 1,3-dithiane (famous for Corey-Seebach umpolung chemistry), the five-membered 1,3-dithiolane offers distinct steric advantages and specific reactivity profiles, including base-mediated fragmentation to dithioesters.

Critical Note on Identity:

-

CAS 5616-55-7 refers explicitly to 2-Phenyl-1,3-dithiolane .[1][2]

-

Distinction: Do not confuse with "Stiles' Reagent" (Magnesium Methyl Carbonate, CAS 4861-79-4), which is a different carboxylating agent often used in similar drug discovery contexts.

PART 2: PHYSICOCHEMICAL IDENTITY

| Property | Data |

| Chemical Name | 2-Phenyl-1,3-dithiolane |

| Synonyms | Benzaldehyde ethylene dithioacetal; 2-Phenyl-1,3-dithiacyclopentane |

| CAS Number | 5616-55-7 |

| Molecular Formula | |

| Molecular Weight | 182.31 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Melting Point | 24-25 °C |

| Boiling Point | ~160 °C (at 15 mmHg) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Odor | Characteristic sulfide stench (Alliaceous/Garlic-like) |

PART 3: HAZARD IDENTIFICATION (GHS)

Signal Word: WARNING

This compound is an organosulfur agent. While not highly acute toxic, it possesses irritant properties and potential sensitizing effects common to thiols and thioethers.

GHS Hazard Statements

-

H315: Causes skin irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

Toxicology Insight

-

Target Organs: Mucous membranes, upper respiratory tract.

-

Metabolism: Likely metabolized via S-oxidation to sulfoxides/sulfones, which are generally more water-soluble and excreted.

-

Stench Hazard: While not a "hazard" in the toxicological sense, the odor threshold is extremely low. Improper handling can lead to facility contamination and "false alarm" gas leaks.

PART 4: SAFE HANDLING & STORAGE PROTOCOLS

Engineering Controls

-

Fume Hood: Mandatory. All operations (weighing, transfer, reaction) must occur inside a certified chemical fume hood with a face velocity >100 fpm.

-

Odor Control: All glassware must be treated with a bleach (sodium hypochlorite) bath immediately after use to oxidize residual sulfides and neutralize the stench.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Silver Shield® or Viton®.

-

Respiratory: If working outside a hood (not recommended), use a full-face respirator with organic vapor/acid gas cartridges (OV/AG).

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent slow oxidation to the sulfoxide.

-

Incompatibilities: Keep strictly away from strong oxidizing agents (e.g.,

,

PART 5: SYNTHETIC UTILITY & MECHANISM

A. Synthesis (Protection of Benzaldehyde)

The formation of 2-phenyl-1,3-dithiolane is a classic acid-catalyzed condensation. Unlike oxygen acetals, the equilibrium for thioacetals is strongly driven forward due to the "soft-soft" interaction between sulfur and the carbonyl carbon.

-

Reagents: Benzaldehyde, 1,2-Ethanedithiol.[1]

-

Catalyst: Boron Trifluoride Etherate (

) or p-Toluenesulfonic acid (PTSA). -

Mechanism:

-

Activation of carbonyl oxygen by Lewis Acid.

-

Nucleophilic attack by the first thiol group.

-

Elimination of water (driven by azeotropic removal or dehydrating agents).

-

Intramolecular cyclization by the second thiol.

-

B. Deprotection Strategies

Removing the dithiolane group requires "hard" chemistry because the C-S bond is resistant to standard acid/base hydrolysis.

-

Oxidative Hydrolysis: Using Mercury(II) salts (

) or N-Bromosuccinimide (NBS). The metal/oxidant coordinates to the sulfur, making it a good leaving group. -

Green Alternative: Recent protocols utilize Glyoxylic acid or

systems to avoid heavy metals.

C. Advanced Application: Base-Mediated Fragmentation

While 1,3-dithianes (6-membered) are used for alkylation (Corey-Seebach), 1,3-dithiolanes (5-membered) are prone to fragmentation when treated with strong bases like LiHMDS. This is a valuable route to Dithioesters .

Pathway Visualization (DOT):

Caption: Figure 1. The synthetic lifecycle of CAS 5616-55-7.[1] Note the divergence between oxidative deprotection (blue/green) and base-mediated fragmentation (red).

PART 6: EXPERIMENTAL PROTOCOL (Standard Protection)

Objective: Synthesis of 2-Phenyl-1,3-dithiolane from Benzaldehyde.

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap (if using toluene) or drying tube. Flush with Nitrogen (

). -

Charging: Add Benzaldehyde (10.0 mmol) and 1,2-Ethanedithiol (11.0 mmol, 1.1 equiv) in anhydrous Dichloromethane (DCM, 50 mL).

-

Catalysis: Cool to 0 °C. Add Boron Trifluoride Etherate (

, 1.0 mmol, 0.1 equiv) dropwise.-

Safety:

is corrosive and fumes in air.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (

) will disappear; the dithiolane is less polar ( -

Quench: Pour mixture into 10% NaOH (removes unreacted thiol stench) and ice.

-

Workup: Extract with DCM (3x). Wash organics with Brine.[5] Dry over

. -

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica, 100% Hexanes

5% EtOAc/Hexanes).

PART 7: EMERGENCY RESPONSE

| Scenario | Response Protocol |

| Skin Contact | Wash with soap and copious water for 15 min. Isolate contaminated clothing (stench hazard).[3] |

| Eye Contact | Rinse immediately with water for 15 min, lifting eyelids. Seek ophthalmological evaluation. |

| Spill (Small) | Cover with activated charcoal or vermiculite. Treat with dilute bleach to oxidize sulfur before disposal. |

| Fire | Use Alcohol-Resistant Foam or Dry Chemical.[3] Do NOT use water jet (may spread the chemical).[3] |

| Decomposition | Thermal decomposition releases Sulfur Oxides ( |

REFERENCES

-

PubChem. (2025).[6] 2-Phenyl-1,3-dithiolane (Compound).[1][2][7][8][9] National Library of Medicine. [Link]

-

Jin, Y. S., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]

-

Terent'ev, A. O., et al. (2016). Base-Mediated Fragmentation of 1,3-Dithiolanes: A One-Pot Synthesis of Dithioesters. Organic Letters. [Link]

Sources

- 1. CAS 5616-55-7: 2-Phenyl-1,3-dithiolane | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. msds.carboline.com [msds.carboline.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methyl-2-phenyl-1,3-dithiolane | C10H12S2 | CID 21992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]

- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 9. 2-Phenyl-1,3-dithiolane | C9H10S2 | CID 21830 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Benzaldehyde Ethylene Dithioacetal – Stability, Umpolung, and Deprotection

Executive Summary

The benzaldehyde ethylene dithioacetal (1,3-dithiolane) is a robust protecting group that offers orthogonality to oxygen-based acetals. Unlike its oxygen analogs, which are acid-labile, the sulfur-based dithioacetal exhibits extreme stability toward both Bronsted/Lewis acids and bases. Its strategic value extends beyond protection; it enables Umpolung (polarity reversal) , converting the electrophilic carbonyl carbon into a nucleophilic center.[1] This guide details the stability profile, formation protocols, Corey-Seebach utility, and deprotection strategies for high-stakes synthesis.

Part 1: The Chemistry of Formation

The formation of the 1,3-dithiolane ring is thermodynamically favored but kinetically requires Lewis acid catalysis. The reaction is driven by the "Soft-Soft" interaction between the sulfur nucleophiles and the carbonyl carbon, often requiring water removal to push equilibrium.

Standard Operating Procedure (SOP): Lewis Acid Catalysis

Reagents: Benzaldehyde (1.0 eq), 1,2-Ethanedithiol (1.1 eq), Boron Trifluoride Etherate (BF3·OEt2, 0.1 eq). Solvent: Dichloromethane (DCM), anhydrous.

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Addition: Dissolve benzaldehyde in DCM (0.5 M). Add 1,2-ethanedithiol.[2]

-

Catalysis: Cool to 0°C. Add BF3·OEt2 dropwise. (Note: Exothermic).

-

Monitoring: Warm to RT. Monitor via TLC (UV active). Reaction is typically complete in 1–4 hours.

-

Quench: Quench with 10% NaOH or NaHCO3.

-

Odor Control (Critical): All glassware and waste containing residual dithiols must be treated with a bleach solution (NaOCl) to oxidize the thiols to sulfonates, neutralizing the stench.

Part 2: Stability Profile & Orthogonality

The defining feature of the ethylene dithioacetal is its resistance to conditions that cleave O-acetals. This allows for selective manipulation of other functional groups.

Stability Matrix

| Condition | Stability Rating | Notes |

| Aqueous Acid (pH 1, 100°C) | High | Stable.[2] Will not hydrolyze under standard acetal deprotection conditions (HCl/THF). |

| Lewis Acids (e.g., TiCl4, ZnCl2) | High | Generally stable, though strong Lewis acids can coordinate to S. |

| Bases (pH > 12, 100°C) | High | Completely inert to hydrolysis by OH-. |

| Nucleophiles (RLi, RMgX) | Moderate | Stable to addition at the ring, but C2-H is acidic (pKa ~31). |

| Reducing Agents (LiAlH4, NaBH4) | High | Inert. |

| Raney Nickel / H2 | Unstable | Undergoes desulfurization to the methylene group (-CH2-). |

| Oxidants | Low | Susceptible to S-oxidation (sulfoxide formation) or oxidative cleavage. |

| Soft Electrophiles (Hg2+, Ag+, I+) | Unstable | The primary method of deprotection. |

Diagram 1: Stability Logic Flow

Caption: The dithioacetal is orthogonal to O-acetals, resisting hard acids/bases but cleaving with soft metals or oxidants.[3]

Part 3: Strategic Utility – The Umpolung Effect

The proton at the C2 position (between the two sulfur atoms) is relatively acidic (pKa ~31) due to the polarizability of the sulfur atoms and d-orbital resonance stabilization. Deprotonation creates a stable carbanion, reversing the polarity of the original carbonyl carbon from electrophilic to nucleophilic.

The Corey-Seebach Reaction Workflow[4][5][6][7]

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C generates the 2-lithio-1,3-dithiolane.

-

Electrophile Trapping: The anion attacks alkyl halides, epoxides, or ketones.

-

Result: Formation of a C-C bond at the former carbonyl carbon.

Diagram 2: Umpolung Mechanism

Caption: Polarity reversal (Umpolung) converts the masked aldehyde into a nucleophile.

Part 4: Deprotection Methodologies

Deprotection requires specific "keys" that do not rely on simple acid hydrolysis. The choice of method depends on the sensitivity of the rest of the molecule.

Method A: Mercury(II) Hydrolysis (The Classic Standard)

Mechanism: Mercury is a "soft" Lewis acid with high affinity for sulfur. It coordinates to the sulfur atoms, making the C-S bond labile to water.

-

Reagents: HgCl2 or Hg(ClO4)2, CaCO3 (buffer).

-

Solvent: Acetonitrile/Water (4:1).

-

Pros: Extremely reliable, works on hindered substrates.

-

Cons: Toxic heavy metal waste; not suitable for industrial scale.

Method B: Oxidative Hydrolysis (The Green Alternative)

Mechanism: Oxidation of sulfur to the sulfonium ion or sulfoxide, creating a good leaving group.

-

Reagents: N-Bromosuccinimide (NBS) or Iodine (I2).

-

Solvent: Acetone/Water.

-

Protocol: Treat dithiolane with NBS (4 eq) in 97% Acetone/3% Water at 0°C. The solution turns orange/red. Quench with saturated Na2S2O3 (sodium thiosulfate) to remove excess oxidant.

-

Pros: Metal-free, rapid (minutes).

-

Cons: Can oxidize other sensitive functional groups (alkenes, amines).

Diagram 3: Deprotection Decision Tree

Caption: Select the deprotection reagent based on substrate sensitivity to oxidation or metals.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability conditions).

-

Corey, E. J., & Seebach, D. (1965). Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation.[1] Angewandte Chemie International Edition, 4(12), 1075-1077. (Original Umpolung paper).

-

Firouzabadi, H., et al. (1999). Hafnium Trifluoromethanesulfonate as an Efficient Catalyst for the Preparation of Thioacetals. Synthesis, 1999(1), 58-60.[2]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes Stability and Deprotection.[4][5][6]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. lookchem.com [lookchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 2-phenyl-1,3-dithiolane and 2-phenyl-1,3-dithiane

[1]

Executive Summary

This guide analyzes the critical functional and structural divergences between 2-phenyl-1,3-dithiolane (5-membered ring) and 2-phenyl-1,3-dithiane (6-membered ring).[1][2] While both serve as robust carbonyl protecting groups, their utility in complex synthesis diverges sharply at the lithiation stage.

The Core Distinction:

-

1,3-Dithiane is the industry standard for Umpolung (polarity reversal) chemistry.[1][2][3] Its lithiated anion is electronically and conformationally stable, allowing for controlled C-C bond formation (Corey-Seebach reaction).[1][2]

-

1,3-Dithiolane is structurally ill-suited for alkylation.[1][2] Upon lithiation, the ring strain and orbital alignment force a rapid fragmentation (cycloreversion) , destroying the scaffold.

Part 1: Structural & Conformational Dynamics[1]

The physical behavior of these heterocycles is dictated by their ring size and sulfur polarizability.

Conformational Analysis

-

2-Phenyl-1,3-dithiane (6-membered): Adopts a distinct chair conformation , analogous to cyclohexane.[1][2] The bulky phenyl group at C2 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This rigid chair structure provides a stable scaffold for the negative charge generated during lithiation.

-

2-Phenyl-1,3-dithiolane (5-membered): Adopts a flexible envelope or half-chair (twist) conformation.[1][2] The 5-membered ring possesses significantly higher torsional strain (Pitzer strain) than the 6-membered analog.[1]

Spectroscopic Signatures (NMR)

Researchers must distinguish these structures during intermediate analysis.[4]

| Feature | 2-Phenyl-1,3-Dithiolane | 2-Phenyl-1,3-Dithiane |

| C2-H Proton ( | ~5.6 - 6.0 ppm (Singlet) | ~5.1 - 5.5 ppm (Singlet) |

| Ring Methylene ( | ~3.2 - 3.5 ppm (Multiplet) | ~2.8 - 3.0 ppm (Multiplet) |

| Carbonyl Carbon ( | ~55 - 58 ppm | ~50 - 52 ppm |

| Physical State (RT) | Often Liquid/Low-melt Solid | Often Crystalline Solid |

Part 2: The Umpolung Divergence (Synthetic Utility)

This is the most critical section for drug development chemists. The choice between dithiane and dithiolane is not arbitrary; it determines whether C-C bond formation is possible.

The Corey-Seebach Reaction (Dithiane Exclusive)

The 1,3-dithiane is the reagent of choice for generating acyl anion equivalents.[1][5][6]

-

Acidity: The pKa of the C2 proton in 2-phenyl-1,3-dithiane is approximately 30.7 .[1][7]

-

Stability: Treatment with n-BuLi generates a stable 2-lithio-1,3-dithiane species.[1][2] The negative charge is stabilized by the two sulfur atoms via orbital overlap (

), often mischaracterized as d-orbital participation, but primarily due to polarizability and hyperconjugation.[2]

The Dithiolane Fragmentation Failure

Although 1,3-dithiolanes are theoretically more acidic (due to increased s-character in the C-H bond from ring strain), the resulting anion is kinetically unstable.[1][2]

-

Mechanism: Upon deprotonation, the 2-lithio-1,3-dithiolane undergoes a rapid [3+2] cycloreversion .[1][2]

-

Products: The ring fragments into ethylene gas and a dithiocarboxylate anion.[5][8]

-

Consequence: Alkylation fails; the protecting group is destroyed.

Pathway Visualization

The following diagram illustrates the divergent fates of these two species upon treatment with base.

Figure 1: Comparative reaction pathways.[1] Note the fragmentation step in Path B which precludes the use of dithiolanes for alkylation.

Part 3: Protective Group Profile

If Umpolung alkylation is not required, and the goal is simply to mask a carbonyl, the choice between the two becomes a matter of formation rate and stability.

Chemoselectivity & Formation[5]

-

Reagents: 1,2-ethanedithiol (for dithiolane) vs. 1,3-propanedithiol (for dithiane).[1][2][9]

-

Odor: 1,3-propanedithiol is notoriously malodorous, more so than the ethanedithiol, posing handling challenges in scale-up.[1][2]

-

Rate: 1,3-Dithiolanes generally form faster than dithianes due to the kinetic favorability of forming a 5-membered ring (entropy effect).[1][2]

Stability & Deprotection

Both groups are exceptionally stable toward:

-

Bases: NaOH, KOtBu, LDA (unless C2 deprotonation occurs).[2]

-

Nucleophiles: Grignards, hydrides (LiAlH4).[2]

Deprotection Methods (Applicable to Both): Because sulfur is a "soft" nucleophile, deprotection requires "soft" electrophiles or oxidation.

Part 4: Experimental Protocols

Synthesis of 2-Phenyl-1,3-Dithiane (Protection)

Causality: A Lewis acid is required to activate the carbonyl oxygen, facilitating nucleophilic attack by the thiol.[1][2]

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents: Dissolve Benzaldehyde (10 mmol) and 1,3-propanedithiol (11 mmol) in anhydrous Chloroform (30 mL).

-

Catalysis: Cool to 0°C. Add BF3·OEt2 (1 mmol, 0.1 eq) dropwise.[1]

-

Note: BF3 is preferred over protic acids to minimize side reactions.

-

-

Reaction: Stir at RT for 2 hours. Monitor by TLC (Benzaldehyde disappearance).

-

Workup: Quench with 10% NaOH (removes excess thiol). Wash organics with water/brine.[1] Dry over MgSO4.[1]

-

Yield: Expect >90% as a white crystalline solid.

Corey-Seebach Alkylation (Umpolung)

Causality: Low temperature (-78°C) is strictly maintained to prevent any potential elimination side reactions, even with the stable dithiane.[1][2]

-

Lithiation: Dissolve 2-phenyl-1,3-dithiane (5 mmol) in dry THF (20 mL) under Argon. Cool to -78°C .

-

Deprotonation: Add n-BuLi (2.5 M in hexanes, 5.5 mmol) dropwise over 10 mins.

-

Observation: Solution typically turns bright yellow (characteristic of the dithianyl anion).

-

Time: Stir at -78°C for 1-2 hours to ensure complete metallation.

-

-

Alkylation: Add the electrophile (e.g., Benzyl bromide, 5.5 mmol) dissolved in THF.

-

Warm-up: Allow to warm to 0°C over 2 hours.

-

Quench: Pour into saturated NH4Cl solution.

Deprotection (Oxidative Method)

Causality: Iodine oxidizes the sulfur, making it a good leaving group, allowing water to attack the anomeric carbon and regenerate the carbonyl.

-

Mix: Dissolve the dithiane/dithiolane in MeOH:Water (9:1).

-

Add: Add Iodine (I2, 2.0 eq) and NaHCO3 (2.5 eq).

-

Stir: Stir at RT for 30 min to 4 hours (Dithianes may take longer than dithiolanes).

-

Quench: Add 10% Na2S2O3 (Sodium thiosulfate) to reduce excess iodine (color change dark -> clear).

References

-

Corey, E. J., & Seebach, D. (1965).[1][2] Carbanions of 1,3-Dithianes.[1][3][9][5][6][7][8][11] Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition. Link[1]

-

Seebach, D. (1979). Methods of Reactivity Umpolung.[5] Angewandte Chemie International Edition in English. Link

-

Yus, M., Nájera, C., & Foubelo, F. (2003).[2] The Role of 1,3-Dithianes in Natural Product Synthesis.[1][9][5][11] Tetrahedron.[1][9] Link

-

Oida, T., et al. (1986).[2] Fragmentation of 2-Lithio-1,3-dithiolanes.[1][2] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

- 1. Dithiane - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 7. volweb.utk.edu [volweb.utk.edu]

- 8. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

2-Phenyl-1,3-dithiolane solubility in organic solvents

[2][3][4][5]

To predict and manipulate the solubility of 2-Phenyl-1,3-dithiolane, one must first understand the structural moieties driving its interaction with solvents.

| Property | Value | Technical Implication |

| Molecular Formula | C₉H₁₀S₂ | Lipophilic skeleton with polarizable sulfur atoms. |

| Molecular Weight | 182.31 g/mol | Small molecule; rapid dissolution kinetics. |

| Melting Point | 24°C | Critical: Exists as a solid/liquid interface at room temperature. Solubility often transitions to miscibility above 24°C. |

| Boiling Point | 166°C (20 mmHg) | Thermally stable; amenable to vacuum distillation. |

| LogP (Computed) | ~3.1 | Highly lipophilic; partitions strongly into organic phases. |

| H-Bond Donors | 0 | Cannot donate H-bonds; poor solubility in water. |

| H-Bond Acceptors | 2 (Sulfur) | Weak acceptance; soluble in protic solvents only if lipophilic interactions dominate. |

Mechanistic Insight: The "Like Dissolves Like" Matrix

The molecule consists of a hydrophobic phenyl ring fused to a dithiolane ring. The sulfur atoms are "soft" Lewis bases, highly polarizable but weakly basic.

-

Dominant Interaction: London Dispersion Forces (LDF) and Dipole-Induced Dipole interactions.

-

Solubility Driver: The phenyl ring drives solubility in aromatics (toluene) and chlorinated solvents (DCM). The dithiolane ring enhances solubility in polarizable solvents like chloroform.

Solubility Landscape in Organic Solvents[1][6]

The following classification details the solubility performance of 2-Phenyl-1,3-dithiolane across standard solvent classes.

Class I: Chlorinated Solvents (Excellent)

-

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.

-

Solubility: >100 mg/mL (Miscible above MP) .

-

Mechanism: High polarizability of chlorine atoms complements the soft sulfur centers. DCM is the primary solvent for synthesis (e.g., Lewis acid-catalyzed thioacetalization) and extraction.

Class II: Polar Aprotic Solvents (Excellent to Good)

-

Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, DMSO, DMF.

-

Solubility: High.

-

Mechanism:

-

EtOAc: Excellent solvent. Used extensively in silica gel chromatography (mobile phase).

-

THF: Solubilizes the compound effectively for lithiation reactions (generation of the 2-lithio derivative).

-

DMSO/DMF: Soluble, but high boiling points make removal difficult. Used primarily when nucleophilic substitution requires a polar boost.

-

Class III: Non-Polar Alkanes & Aromatics (Good)

-

Solvents: Hexanes, Petroleum Ether, Toluene, Benzene.

-

Solubility: Moderate to High.

-

Mechanism:

-

Toluene: Excellent solubility due to

stacking interactions with the phenyl ring. -

Hexanes/Pet Ether: Moderate solubility. The compound is soluble enough to move on silica gel but "sticks" enough to allow separation from less polar impurities.

-

Class IV: Polar Protic Solvents (Moderate/Temperature Dependent)

-

Solvents: Methanol, Ethanol, Isopropanol.[2]

-

Solubility: Moderate at RT; High at elevated temperatures.

-

Mechanism: The hydrophobic effect limits solubility at low temperatures. However, above its melting point (24°C), the liquid phase disperses well in hot alcohols.

-

Application: Potential recrystallization solvent (cooling to -20°C required).

Class V: Aqueous Media (Insoluble)

-

Solvents: Water, Brine.

-

Solubility: Negligible (<0.1 mg/mL).

-

Implication: Water is the ideal "wash" solvent to remove inorganic salts and catalysts (e.g., Lewis acids) during workup without losing the product.

Visualization: Solubility & Purification Logic[8]

The following diagram illustrates the decision matrix for handling 2-Phenyl-1,3-dithiolane based on its solubility profile.

Caption: Decision tree for solvent selection based on the physical state and purification goals of 2-Phenyl-1,3-dithiolane.

Experimental Protocols

Protocol A: Solubility Determination (Modified Shake-Flask)

Since the compound melts at 24°C, standard gravimetric solubility tests at 25°C are invalid (liquid-liquid miscibility). This protocol determines solubility at 20°C (Solid-Liquid equilibrium).

Materials: 2-Phenyl-1,3-dithiolane (Solid), GC Vials, Syringe Filters (PTFE), Analytical Balance.

-

Preparation: Maintain lab temperature at 20°C or use a cooled water bath.

-

Saturation: Add 100 mg of solid 2-Phenyl-1,3-dithiolane to a vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Hexane).

-

Equilibration: Vortex for 10 minutes. If solid dissolves completely, add more solid until a suspension persists.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

-

Quantification: Evaporate a known volume of filtrate and weigh the residue (Gravimetric) or analyze by HPLC/GC.

Protocol B: Purification via Flash Chromatography

The most reliable purification method due to the low melting point.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Petroleum Ether : Ethyl Acetate (Gradient: Start 100:0 → 15:1).

-

Loading: Dissolve the crude oil/solid in a minimum amount of DCM. Load onto the column.

-

Elution:

-

Impurities (non-polar) elute first in 100% Pet Ether.

-

2-Phenyl-1,3-dithiolane elutes around 5-10% EtOAc (Rf ~0.3-0.4 in 10:1 Pet Ether:EtOAc).

-

-

Validation: Check fractions via TLC (UV visualization at 254 nm; phenyl ring is UV active).

Applications & Technical Implications

1. Umpolung Chemistry (Acyl Anion Equivalent)

-

Solvent: Anhydrous THF.

-

Logic: The proton at the C2 position (between sulfur atoms) is acidic (pKa ~31). To deprotonate it using n-Butyllithium (n-BuLi), the compound must be fully dissolved in a solvent that supports polar organometallic intermediates. THF coordinates Li+, stabilizing the 2-lithio-2-phenyl-1,3-dithiolane species.

-

Warning: Do not use protic solvents (Ethanol) or electrophilic solvents (Acetone, EtOAc) during lithiation.

2. Protection of Benzaldehyde

-

Solvent: DCM or Toluene.

-

Catalyst: Lewis Acid (

) or Protic Acid (p-TsOH). -

Logic: The reaction generates water. In Toluene, water is removed via azeotropic distillation (Dean-Stark). In DCM, a drying agent (

) or scavenger is used. The high solubility of the dithiolane in these solvents ensures the product remains in solution while the catalyst can often be precipitated or washed away.

References

-

PubChem. (2025).[3] 2-Phenyl-1,3-dithiolane (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes and 1,3-Dithiolanes: Synthesis and Reactions. Retrieved from [Link]

-

Asian Journal of Chemistry. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes. Retrieved from [Link]

A Senior Application Scientist's In-Depth Guide to 2-Phenyl-1,3-dithiolane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenyl-1,3-dithiolane, a versatile heterocyclic organic compound. We will delve into its fundamental chemical identity, including its IUPAC nomenclature and common synonyms, to ensure clarity in scientific communication. The core of this document focuses on the practical application of this molecule within organic synthesis, particularly its crucial role as a carbonyl protecting group. We will explore the mechanistic underpinnings of its synthesis and, critically, the various methodologies for its cleavage (deprotection). The discussion will extend to its utility as a synthetic building block and its emerging applications in medicinal chemistry and materials science. This guide is structured to provide not just procedural knowledge but also the rationale behind experimental choices, empowering researchers to effectively integrate 2-phenyl-1,3-dithiolane into their synthetic strategies.

Chemical Identity and Nomenclature

In the landscape of organic chemistry, precise communication is paramount. The compound often referred to by the common name "benzaldehyde 1,2-ethanedithiol acetal" is systematically named under IUPAC nomenclature.

1.1. IUPAC Name

The formal IUPAC name for this compound is 2-phenyl-1,3-dithiolane [1]. This name is derived from the five-membered dithiolane ring system containing two sulfur atoms at positions 1 and 3, with a phenyl group attached at the 2-position.

1.2. Synonyms and Identifiers

In literature and commercial catalogs, 2-phenyl-1,3-dithiolane is known by several synonyms. Recognizing these is crucial for exhaustive literature searches and procurement.

| Synonym | Reference |

| Benzaldehyde ethylene dithioacetal | [1][2] |

| Benzaldehyde ethane-1,2-diyl dithioacetal | [2][3] |

| 1,3-Dithiolane, 2-phenyl- | [2][3] |

| NSC 41541 | [1][2] |

1.3. Key Chemical Identifiers

For unambiguous identification, the following identifiers are essential:

| Identifier | Value | Source |

| CAS Number | 5616-55-7 | [1][4] |

| Molecular Formula | C₉H₁₀S₂ | [1][4] |

| Molecular Weight | 182.31 g/mol | [1][3] |

| InChIKey | RKBPDPLCHXWHRQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in the laboratory.

| Property | Value | Reference |

| Appearance | White to almost white powder or lump | [4] |

| Melting Point | 24 °C | [4] |

| Boiling Point | 166 °C at 20 mmHg | [4] |

| Solubility | Soluble in organic solvents; limited solubility in water | [2] |

| Storage | Store at 2 - 8 °C | [4] |

Core Applications in Organic Synthesis

2-Phenyl-1,3-dithiolane is a cornerstone reagent in modern organic synthesis, primarily valued for its role as a protecting group for aldehydes.

3.1. Protection of Carbonyl Groups

The primary application of 1,3-dithiolanes is the protection of carbonyl groups (aldehydes and ketones)[5]. This is a critical step in multi-step syntheses where a carbonyl's reactivity needs to be masked to prevent unwanted side reactions with nucleophiles or under acidic/basic conditions. The dithiolane group is exceptionally stable under both acidic and basic conditions, making it a robust protecting group[5].

The formation of 2-phenyl-1,3-dithiolane from benzaldehyde and 1,2-ethanedithiol is a classic example of thioacetalization. This reaction is typically catalyzed by a Brønsted or Lewis acid[6].

Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiolane

This protocol outlines a general procedure for the acid-catalyzed thioacetalization of benzaldehyde.

Materials:

-

Benzaldehyde

-

1,2-Ethanedithiol

-

Toluene (or other suitable solvent)

-

p-Toluenesulfonic acid (catalytic amount) or another suitable acid catalyst

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

-

To a round-bottom flask, add benzaldehyde and a suitable solvent like toluene.

-

Add a stoichiometric equivalent of 1,2-ethanedithiol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

If using a Dean-Stark apparatus, reflux the mixture until the theoretical amount of water is collected. Alternatively, stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation if necessary.

3.2. Umpolung Reagent: The Acyl Anion Equivalent

Beyond its protective role, the dithiane and dithiolane functionality allows for a reversal of the carbonyl carbon's polarity, a concept known as "umpolung." While the carbonyl carbon is electrophilic, the methine proton at the 2-position of a 1,3-dithiane is acidic and can be deprotonated by a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. This carbanion serves as an acyl anion equivalent, which can then react with various electrophiles to form new carbon-carbon bonds[5][7]. This strategy is a powerful tool for the construction of complex molecules[7][8].

Deprotection Methodologies: Regenerating the Carbonyl

The utility of a protecting group is contingent upon its facile removal under conditions that do not affect other functional groups in the molecule. The deprotection of 1,3-dithiolanes is a well-studied area, with several methods available.

4.1. Oxidative Cleavage

Oxidative methods are commonly employed for the deprotection of dithioacetals[9]. These methods typically involve reagents that oxidize the sulfur atoms, leading to the collapse of the dithiolane ring and regeneration of the carbonyl.

A variety of oxidizing agents can be used, including:

-

N-Bromosuccinimide (NBS)[10]

-

o-Iodoxybenzoic acid (IBX)[9]

-

Hydrogen peroxide with a catalyst like iodine[9]

-

Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been shown to be highly efficient, often in solvent-free conditions[10].

4.2. Metal-Mediated Deprotection

The high affinity of certain metal ions for sulfur provides another avenue for deprotection. Historically, mercury(II) salts have been used due to their effectiveness, often affording rapid and high-yielding reactions even in the solid state[9][11]. However, the toxicity of mercury compounds has led to the development of methods using other, less toxic metal salts[5].

Experimental Protocol: Deprotection using Polyphosphoric Acid (PPA)

This protocol provides a milder, metal-free alternative for dithiolane deprotection.

Materials:

-

2-Phenyl-1,3-dithiolane derivative

-

Polyphosphoric acid (PPA)

-

Acetic acid

-

Dichloromethane

-

Deionized water

Procedure:

-

In a round-bottom flask, combine the 2-phenyl-1,3-dithiolane substrate with polyphosphoric acid and a few drops of acetic acid[5][9].

-

Stir the mixture at a temperature between 25-45 °C[5].

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-8 hours)[5][9].

-

Upon completion, carefully add water to the reaction mixture to hydrolyze the polyphosphoric acid[5][9].

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography if necessary.

Visualization of Key Workflows

To further clarify the synthetic utility of 2-phenyl-1,3-dithiolane, the following diagrams illustrate the core protection and deprotection workflows.

Caption: General workflow for the protection of benzaldehyde as 2-phenyl-1,3-dithiolane and its subsequent deprotection.

Broader Applications and Future Outlook

While its role in carbonyl protection is well-established, the unique electronic and steric properties imparted by the sulfur-containing ring make 2-phenyl-1,3-dithiolane and its derivatives valuable in other fields[2].

-

Medicinal Chemistry: The dithiolane moiety is a structural component in some biologically active molecules, and its antioxidant properties are of interest[4].

-

Materials Science: The ability of the sulfur atoms to coordinate with metals makes these compounds potential ligands in catalysis and building blocks for novel polymers and coatings[4].

-

Polymer Chemistry: Dithioesters, which can be synthesized from 2-aryl-1,3-dithiolanes, are important chain transfer agents in polymer chemistry[12].

The continued exploration of the reactivity of the dithiolane ring promises to unveil new synthetic methodologies and applications, solidifying its importance in chemical science.

References

-

Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes. arkat usa. [Link]

-

2-Phenyl-1,3-dithiolane | C9H10S2 | CID 21830. PubChem - NIH. [Link]

-

Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. [Link]

-

Cas 5616-55-7,Benzaldehyde ethane-1,2-diyl dithioacetal. LookChem. [Link]

-

Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. MDPI. [Link]

-

Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters - ACS Publications. [Link]

-

The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

Sources

- 1. 2-Phenyl-1,3-dithiolane | C9H10S2 | CID 21830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5616-55-7: 2-Phenyl-1,3-dithiolane | CymitQuimica [cymitquimica.com]

- 3. Benzaldehyde ethane-1,2-diyl dithioacetal | 5616-55-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. 2-Phenyl-1,3-dithiane 97 5425-44-5 [sigmaaldrich.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. benchchem.com [benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

The Enduring Ring: A Technical Guide to the Thermal and Chemical Stability of 1,3-Dithiolanes in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dithiolane ring system is a cornerstone of modern organic synthesis, primarily recognized for its role as a robust protecting group for carbonyl functionalities. Its widespread application stems from a remarkable inertness to a broad spectrum of chemical reagents and conditions. However, a comprehensive understanding of its stability, particularly its thermal limits, is crucial for its effective and strategic implementation in complex synthetic routes. This in-depth technical guide provides a detailed analysis of the thermal and chemical stability of the 1,3-dithiolane ring, offering field-proven insights into the causality behind its resilience and the conditions that lead to its controlled cleavage. By examining both empirical data and computational insights, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile functional group.

Introduction: The Strategic Importance of the 1,3-Dithiolane Scaffold

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a paramount challenge. The 1,3-dithiolane, a five-membered sulfur-containing heterocycle, has emerged as a preeminent solution for the masking of aldehydes and ketones.[1][2] Its formation from a carbonyl compound and 1,2-ethanedithiol is typically a high-yielding and straightforward transformation, catalyzed by either Brønsted or Lewis acids.[3]

The utility of the 1,3-dithiolane extends beyond simple protection. The acidity of the C-2 proton allows for its deprotonation, creating a nucleophilic acyl anion equivalent—a concept known as "umpolung" reactivity. This unique feature enables the formation of carbon-carbon bonds at the formerly electrophilic carbonyl carbon, opening avenues for complex molecular construction.

Despite its widespread use, a detailed understanding of the inherent stability of the 1,3-dithiolane ring, particularly its response to thermal stress, is often a matter of empirical observation rather than a well-documented set of parameters. This guide aims to fill that knowledge gap by providing a comprehensive overview of both the chemical and thermal stability of this critical functional group.

The Foundation of Resilience: Chemical Stability of the 1,3-Dithiolane Ring

The remarkable chemical stability of the 1,3-dithiolane ring is the primary reason for its extensive use as a protecting group. It remains intact under a wide array of reaction conditions that would readily cleave other protecting groups, such as acetals.

Stability Towards Acidic and Basic Conditions

One of the most significant advantages of the 1,3-dithiolane group is its exceptional stability across a broad pH range. Unlike their oxygen-containing counterparts (1,3-dioxolanes), which are highly susceptible to acid-catalyzed hydrolysis, 1,3-dithiolanes are generally resistant to both acidic and basic hydrolysis.[4] This stability allows for synthetic transformations to be carried out in either acidic or basic media without compromising the integrity of the protected carbonyl group.

This resilience can be attributed to the lower basicity of the sulfur atoms compared to oxygen, making them less prone to protonation, which is the initial step in acid-catalyzed hydrolysis.

Stability Towards Nucleophiles and Reducing Agents

The 1,3-dithiolane ring is generally unreactive towards a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and amines. This inertness is crucial when such reagents are employed in other parts of the molecule.

Furthermore, 1,3-dithiolanes are stable to many common reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). This allows for the selective reduction of other functional groups, like esters or amides, in the presence of a protected carbonyl.

Pushing the Limits: Thermal Stability of the 1,3-Dithiolane Ring

While the chemical stability of 1,3-dithiolanes is well-documented, their thermal stability is a less explored, yet equally critical, aspect for synthetic planning, especially in processes requiring elevated temperatures.

General Thermal Robustness

Organosulfur compounds, in general, tend to exhibit significant thermal stability.[5] While specific decomposition temperatures for the parent 1,3-dithiolane are not extensively reported in the literature, studies on related sulfur-containing heterocycles suggest that the ring system is stable to well over 200 °C in the absence of reactive reagents.[5] The boiling point of the parent 1,3-dithiolane is 183°C, indicating a degree of thermal stability under atmospheric pressure.

Thermal Decomposition Pathways: Insights from Pyrolysis Studies

Flash vacuum pyrolysis (FVP) studies on derivatized 1,3-dithiolanes provide some of the only available insights into their high-temperature decomposition pathways. Although these studies are not on the parent ring, they offer valuable clues. For instance, the gas-phase reaction of 1,3-dithiolane-2-thione over molybdenum trioxide results in its conversion to 1,3-dithiolan-2-one, demonstrating the ring's ability to withstand significant thermal energy while undergoing functional group transformation.[6]

It is important to note that these FVP experiments are conducted under high vacuum and for very short residence times in the hot zone, which may not directly translate to bulk thermal stability in solution or the solid state.

Factors Influencing Thermal Stability

The thermal stability of a 1,3-dithiolane ring can be influenced by several factors:

-

Substituents: The nature of the substituents on the dithiolane ring, particularly at the C2 position, can impact its thermal stability. Sterically bulky substituents may introduce ring strain, potentially lowering the decomposition temperature. Electron-withdrawing or -donating groups can also influence the bond strengths within the ring.

-

Oxidation State of Sulfur: Oxidation of the sulfur atoms to sulfoxides or sulfones significantly alters the electronic properties and geometry of the ring, which can affect its thermal stability.

-

Presence of Catalysts: Trace amounts of acids, bases, or metal catalysts can lower the decomposition temperature by providing alternative, lower-energy decomposition pathways.

Controlled Decomposition: The Deprotection of 1,3-Dithiolanes

While thermally robust, the 1,3-dithiolane ring is designed to be cleaved under specific, controlled conditions to regenerate the parent carbonyl compound. The numerous methods developed for this "de-masking" process can be viewed as a form of controlled chemical decomposition. Understanding these methods provides further insight into the ring's reactivity and stability.

The deprotection of 1,3-dithiolanes generally falls into two major categories: oxidative methods and methods involving electrophilic reagents.

Oxidative Deprotection

Oxidative methods are among the most common for the cleavage of 1,3-dithiolanes. These reactions typically involve the oxidation of the sulfur atoms, which makes the C2 carbon more electrophilic and susceptible to hydrolysis.

Table 1: Common Oxidative Reagents for 1,3-Dithiolane Deprotection

| Reagent(s) | Typical Conditions | Comments |

| o-Iodoxybenzoic acid (IBX) | DMSO, room temperature | Mild and efficient for a wide range of substrates. |

| N-Bromosuccinimide (NBS) | Aqueous acetone | Effective, but can sometimes lead to side reactions. |

| Hydrogen peroxide (H₂O₂) with a catalyst | e.g., Iodine in aqueous micellar system | A "green" and mild alternative.[5] |

| Cerium(IV) ammonium nitrate (CAN) | Aqueous acetonitrile | A powerful oxidant, useful for robust substrates. |

Deprotection with Electrophilic Reagents

This class of reagents activates the 1,3-dithiolane ring by coordinating to the sulfur atoms, which facilitates the subsequent hydrolysis.

Table 2: Common Electrophilic Reagents for 1,3-Dithiolane Deprotection

| Reagent(s) | Typical Conditions | Comments |

| Mercury(II) salts (e.g., HgCl₂, Hg(NO₃)₂·3H₂O) | Aqueous organic solvents or solid state | Highly effective but toxic.[2] |

| Methyl iodide (MeI) | Aqueous acetone or acetonitrile | Milder than mercury salts, proceeds via a sulfonium salt intermediate. |

| Polyphosphoric acid (PPA) and acetic acid | 20-45 °C | An inexpensive and convenient method.[4] |

Experimental Protocols

General Protocol for the Protection of a Ketone as a 1,3-Dithiolane

This protocol is a general guideline and may require optimization for specific substrates.

-

To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene) is added 1,2-ethanedithiol (1.1-1.5 equiv).

-

A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added.

-

The reaction mixture is stirred at room temperature or heated to reflux, often with a Dean-Stark trap to remove water.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃).

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Protocol for the Deprotection of a 1,3-Dithiolane using IBX

This protocol is adapted from literature procedures and is a mild and effective method for many substrates.

-

To a solution of the 1,3-dithiolane (1.0 equiv) in DMSO is added o-iodoxybenzoic acid (IBX) (2.0-3.0 equiv).

-

The reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Visualization of Key Concepts

Formation and Deprotection of a 1,3-Dithiolane

Caption: General scheme for the protection of a ketone as a 1,3-dithiolane and its subsequent deprotection.

Umpolung Reactivity of 1,3-Dithiolanes

Caption: The "umpolung" or reversal of polarity of a carbonyl group via a 1,3-dithiolane intermediate.

Conclusion

The 1,3-dithiolane ring system stands as a testament to the ingenuity of synthetic organic chemistry, offering a robust and versatile tool for the protection and manipulation of carbonyl compounds. Its exceptional chemical stability to a wide range of reagents is the bedrock of its utility. While specific quantitative data on its thermal decomposition remains an area ripe for further investigation, the available evidence points to a high degree of thermal robustness, making it suitable for a wide range of synthetic applications, even those requiring elevated temperatures. A thorough understanding of both the chemical and thermal stability of the 1,3-dithiolane ring, as outlined in this guide, empowers chemists to design more efficient, reliable, and innovative synthetic strategies. The continued exploration of the limits of this remarkable heterocycle will undoubtedly lead to new and exciting discoveries in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Thermal stability and decomposition of sulphur and selenium compounds. (2025). ResearchGate. [Link]

- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [No Source Provided]

-

Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide. (2019). Frontiers in Chemistry. [Link]

-

Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. (2003). Molecules. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. [Link]

-

Thioacetal. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Gas-Phase Conversion of 1,3-Dithiolane-2-Thione Into 1,3-Dithiolan-2-One Over Molybdenum Trioxide [frontiersin.org]

Technical Guide: 2-Phenyl-1,3-dithiolane as a Masked Carbonyl Equivalent

Executive Summary

2-Phenyl-1,3-dithiolane is a sulfur-containing heterocycle primarily utilized in organic synthesis as a robust protecting group for benzaldehyde. Functioning as a masked carbonyl equivalent , it offers exceptional stability against nucleophiles, bases, and reducing agents—conditions that typically degrade oxygen-based acetals.

However, its utility extends beyond passive protection. While the 6-membered 1,3-dithiane is the gold standard for Umpolung (polarity reversal) chemistry, the 5-membered 1,3-dithiolane presents a unique "stability paradox." Upon lithiation, it is kinetically unstable and prone to fragmentation, a nuance often overlooked in general texts. This guide provides a rigorous analysis of its synthesis, the specific constraints of its use in Umpolung lithiation, deprotection strategies, and its emerging role as a pharmacophore in medicinal chemistry (e.g., Tyrosinase inhibitors).

Part 1: Synthesis & Protection (The Gateway)

The formation of 2-phenyl-1,3-dithiolane is a thermodynamic well, driven by the strong nucleophilicity of sulfur and the entropic benefit of ring formation. Unlike O,O-acetals, the formation of S,S-acetals (dithiolanes) often requires specific Lewis acid catalysis to proceed efficiently without harsh dehydrating conditions.

Mechanistic Pathway

The reaction involves the condensation of benzaldehyde with 1,2-ethanedithiol. The equilibrium is shifted toward the product due to the "chelate effect" of the bidentate thiol and the stability of the C-S bonds.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction rate, selectivity, and compatibility with acid-sensitive substrates.

| Catalyst Class | Reagent | Typical Load | Conditions | Selectivity/Notes |

| Lewis Acid (Standard) | 1.0 eq | DCM, 0°C to RT | Highly effective but not compatible with acid-labile groups. | |

| Lewis Acid (Mild) | 1-10 mol% | MeCN, RT | Excellent chemoselectivity; tolerates other acetals. | |

| Brønsted Acid | 5-10 mol% | Toluene, Reflux | Requires Dean-Stark trap for water removal. | |

| Solid-Supported | 50 mg/mmol | Solvent-free | "Green" method; catalyst is recyclable. |

Visualization: Protection Workflow

Figure 1: Acid-catalyzed condensation pathway forming the 1,3-dithiolane ring.

Part 2: The Umpolung Paradox (Advanced Reactivity)

This section addresses the critical distinction between 1,3-dithianes (6-membered) and 1,3-dithiolanes (5-membered). While both are theoretically capable of Corey-Seebach Umpolung (converting the carbonyl carbon from electrophilic to nucleophilic), the 1,3-dithiolane is significantly limited by its anionic instability.

The Fragmentation Risk

Upon treatment with

-

1,3-Dithiane (6-ring): Stable anion at 0°C. Standard for alkylation.

-

1,3-Dithiolane (5-ring): Unstable anion. Fragments > -60°C.

Expert Insight: If Umpolung alkylation is your primary goal, use the 1,3-dithiane . However, if you must alkylate the 2-phenyl-1,3-dithiolane (e.g., due to specific structural requirements in a total synthesis), you must adhere to the "Seebach Protocol" (Synlett 1976):

-

Temperature: Maintain strictly below -78°C.

-

Electrophile: Use highly reactive electrophiles like primary alkyl arenesulfonates (triflates/tosylates) rather than halides to ensure reaction speed outcompetes fragmentation.

Visualization: The Fragmentation Pathway

Figure 2: The kinetic competition between successful alkylation and irreversible fragmentation.

Part 3: Deprotection Strategies (Regeneration)

Regenerating the carbonyl from a 1,3-dithiolane is thermodynamically challenging because sulfur is a "soft" nucleophile that binds strongly to "soft" metals and resists simple acidic hydrolysis. Deprotection methods generally rely on changing the oxidation state of the sulfur to make it a better leaving group.

Comparative Deprotection Protocols

| Method Category | Reagent System | Mechanism | Yield | Suitability |

| Metal-Assisted | Thiophilic coordination (Soft Acid) | >90% | Gold Standard. Fast, but toxic (Mercury). | |

| Oxidative (Green) | S-Oxidation / Hydrolysis | 85-95% | Excellent for large scale. Avoids heavy metals. | |

| Oxidative (Mild) | NBS (N-Bromosuccinimide) | Bromonium ion formation | 80-90% | Good for acid-sensitive substrates. Acetone/Water solvent.[1] |

| Alkylation | MeI / NaHCO3 | S-Alkylation (Sulfonium salt) | 70-80% | Slower; useful if oxidative conditions are forbidden. |

Part 4: Medicinal Chemistry Applications[2][3][4][5][6]

Beyond its role as a transient protecting group, the 2-phenyl-1,3-dithiolane scaffold is increasingly recognized as a pharmacophore in drug discovery, particularly for inhibiting metalloenzymes where sulfur can coordinate with active site metals (e.g., Copper or Zinc).

Case Study: Tyrosinase Inhibitors (PDTM)

Tyrosinase is a copper-containing enzyme critical for melanin biosynthesis.[2] Hyperactivity leads to hyperpigmentation disorders.

-

Compound: PDTM3 ( (2-(2,4-dihydroxyphenyl)-1,3-dithiolan-4-yl)methanol ).

-

Mechanism: The 1,3-dithiolane ring acts as a hydrophobic core that fits into the enzyme's active site, while the phenolic hydroxyls coordinate with the copper ions.

-

Performance: PDTM3 shows greater inhibitory activity (

) than the standard Kojic acid (

Visualization: Bioactive Logic

Figure 3: Mechanism of action for dithiolane-based tyrosinase inhibitors.

Part 5: Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Protection

Objective: Synthesis of 2-phenyl-1,3-dithiolane from benzaldehyde.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Add benzaldehyde (10 mmol, 1.06 g) and 1,2-ethanedithiol (11 mmol, 0.92 mL) to anhydrous acetonitrile (20 mL).

-

Catalyst: Add Indium(III) Chloride (

, 10 mol%, 220 mg) in one portion. -

Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated

and Brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, 5% EtOAc in Hexane). -

Expected Yield: 92-95% as a clear/pale yellow oil.

Protocol B: "Green" Oxidative Deprotection

Objective: Regeneration of benzaldehyde.

-

Setup: Dissolve 2-phenyl-1,3-dithiolane (1 mmol) in Acetone/Water (9:1, 10 mL).

-

Reagents: Add N-Bromosuccinimide (NBS, 3.0 eq).

-

Reaction: Stir at 0°C for 5 minutes, then warm to Room Temperature for 10 minutes. The solution will turn orange/red.

-

Quench: Add saturated

solution dropwise until the orange color disappears (removes excess bromine). -

Isolation: Extract with ether, wash with bicarbonate, dry, and concentrate.

-

Purity Check: Check IR for reappearance of Carbonyl stretch (~1700 cm⁻¹).

References

-

Seebach, D., & Wilka, E. M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 476-477.

-

Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Derivates Using Carbanions from 1,3-Dithianes. Angewandte Chemie International Edition, 4(12), 1075-1077.

-

Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.

-

Ha, Y. M., et al. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. Scientific Reports, 7, 45585.

-

Wan, Y., et al. (2007). Deprotection of 1,3-dithiolanes and 1,3-dithianes using IBX in DMSO-H2O. Synthetic Communications, 37(12), 2055-2060.

Sources

Methodological & Application

Protocol for the Synthesis of 2-Phenyl-1,3-dithiolane from Benzaldehyde

[1]

Abstract & Strategic Overview

This Application Note details the protocol for the thioacetalization of benzaldehyde to form 2-phenyl-1,3-dithiolane . This transformation is a cornerstone of organic synthesis, serving two primary strategic functions:

-

Carbonyl Protection: The 1,3-dithiolane moiety is robust against basic and nucleophilic conditions, protecting the electrophilic aldehyde during subsequent transformations.

-

Umpolung (Polarity Inversion): The dithiolane proton (pKa ~31) can be deprotonated by strong bases (e.g., n-BuLi), converting the originally electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent (Corey-Seebach reaction).

This guide presents two validated methodologies: a Classical Lewis Acid Protocol (using

Reaction Mechanism & Logic

The formation of the 1,3-dithiolane ring proceeds via an acid-catalyzed bis-nucleophilic addition-elimination pathway. Understanding this mechanism is crucial for troubleshooting reversibility and optimizing yield.

Mechanistic Pathway[1][2]

-

Activation: The acid catalyst coordinates with the carbonyl oxygen, increasing electrophilicity.